![molecular formula C8H20N4 B14651118 Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- CAS No. 51576-32-0](/img/structure/B14651118.png)
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-, also known by its chemical formula C8H20N4, is a compound of interest in various scientific fields due to its unique structure and reactivity . This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond.
Preparation Methods
The synthesis of Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- typically involves the reaction of hydrazine derivatives with appropriate alkylating agents. One common method includes the reaction of 2,2-diethylhydrazine with ethylating agents under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- involves its interaction with molecular targets through its nitrogen-nitrogen double bond. This interaction can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- can be compared with other diazene compounds such as:
Diazene, dimethyl-:
Diazene, bis(1,1-dimethylethyl)-: This compound has bulkier tert-butyl groups, leading to different reactivity and applications.
Properties
CAS No. |
51576-32-0 |
|---|---|
Molecular Formula |
C8H20N4 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1,1-diethyl-2-[1-(ethyldiazenyl)ethyl]hydrazine |
InChI |
InChI=1S/C8H20N4/c1-5-9-10-8(4)11-12(6-2)7-3/h8,11H,5-7H2,1-4H3 |
InChI Key |
BWOHUQVAJNGKEM-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC(C)NN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





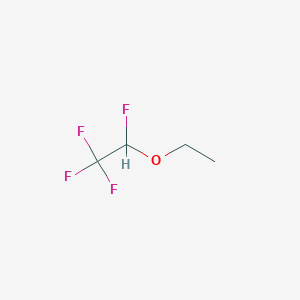
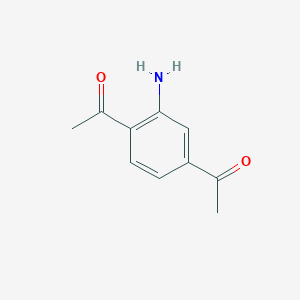
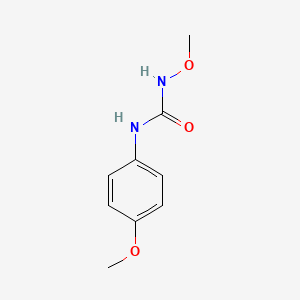
![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
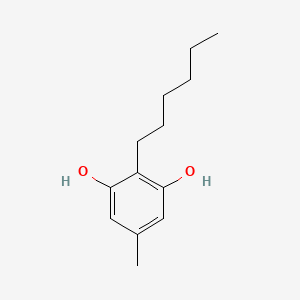
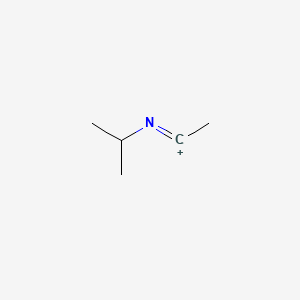
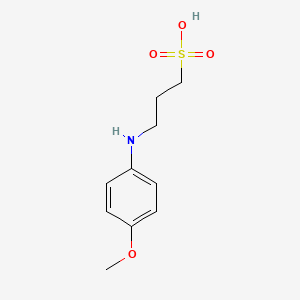
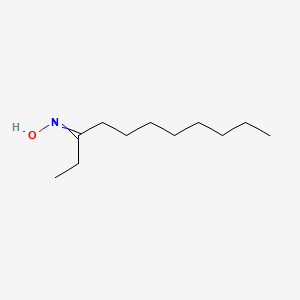
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
